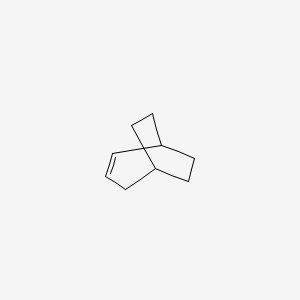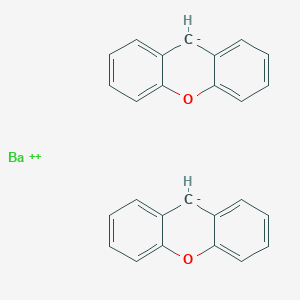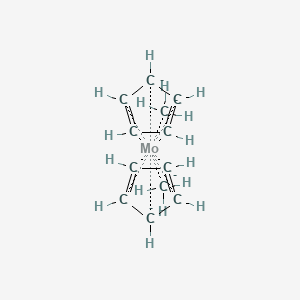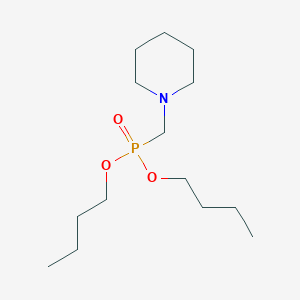
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester is an organophosphorus compound with the molecular formula C13H28NO3P. This compound is characterized by the presence of a phosphonic acid ester group and a piperidinylmethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester typically involves the reaction of piperidine with dibutyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
[ \text{Piperidine} + \text{Dibutyl phosphite} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are common in industrial settings to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding phosphonic acid.
Substitution: The piperidinylmethyl group can participate in substitution reactions with suitable electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Formation of phosphonic acid and butanol.
Substitution: Formation of substituted phosphonic acid esters.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The phosphonic acid group can participate in hydrogen bonding and electrostatic interactions, while the piperidinylmethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1-piperidinylmethyl)-, diethyl ester
- Phosphonic acid, (1-piperidinylmethyl)-, dimethyl ester
- Phosphonic acid, (1-piperidinylmethyl)-, diphenyl ester
Uniqueness
Phosphonic acid, (1-piperidinylmethyl)-, dibutyl ester is unique due to its specific ester groups and the presence of the piperidinylmethyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
51770-59-3 |
|---|---|
Molecular Formula |
C14H30NO3P |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
1-(dibutoxyphosphorylmethyl)piperidine |
InChI |
InChI=1S/C14H30NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)14-15-10-8-7-9-11-15/h3-14H2,1-2H3 |
InChI Key |
MUGPDOWXASATHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CN1CCCCC1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


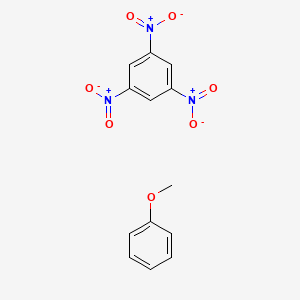
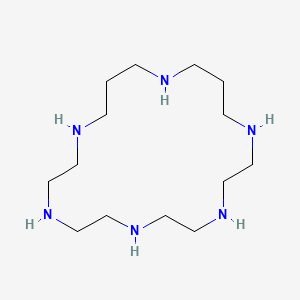
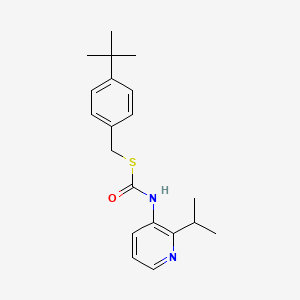
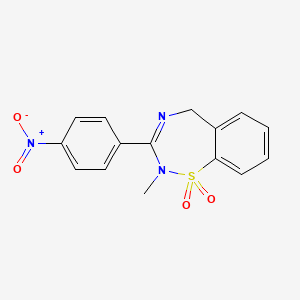
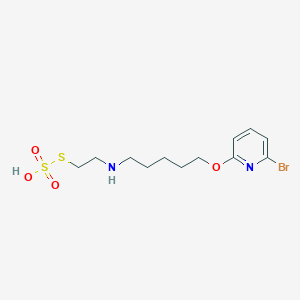
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)
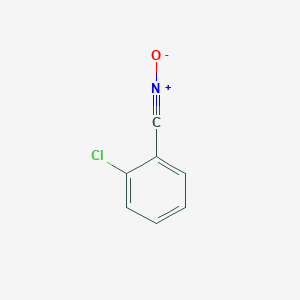


![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)

